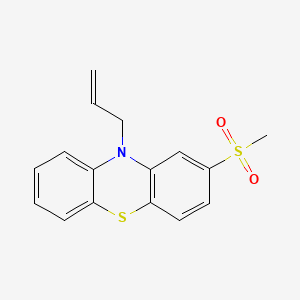

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Description

Properties

IUPAC Name |

2-methylsulfonyl-10-prop-2-enylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXNEAXMKJWVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Potential of 2-Methylsulfonyl Phenothiazine Derivatives

The following technical guide details the pharmacological landscape of 2-methylsulfonyl phenothiazine derivatives , a specific subclass of tricyclic heterocycles characterized by the electron-withdrawing sulfone moiety at the C2 position.

Executive Technical Summary

The phenothiazine scaffold has long been termed a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. However, the 2-methylsulfonyl (

This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and dual-therapeutic potential (neuroleptic vs. antineoplastic) of this chemical class.

Chemical Architecture & SAR Logic

The pharmacological potency of these derivatives is dictated by the substituent at position 2 of the phenothiazine ring system.

The Electronic Imperative of the C2-Sulfone

The 2-methylsulfonyl group is a strong electron-withdrawing group (EWG). In the context of dopaminergic antagonism, this is critical for two reasons:

-

Conformational Locking: The steric bulk and electronic repulsion of the

group force the -

Lipophilicity Modulation: The sulfone moiety balances lipophilicity (

) with polar surface area, improving blood-brain barrier (BBB) penetration compared to more polar substituents, while maintaining metabolic stability superior to the sulfoxide (mesoridazine) variants.

SAR Visualization

The following diagram illustrates the core SAR logic, distinguishing between neuroleptic and antiemetic/anticancer derivatives based on the

Figure 1: Structure-Activity Relationship (SAR) diverging from the 2-methylsulfonyl core. The N10 substituent determines central vs. peripheral activity.

Therapeutic Applications

Neuropsychiatry: The Sulforidazine Paradigm

Sulforidazine (the sulfone metabolite of thioridazine) is the archetype of this class.

-

Potency: It exhibits a binding affinity for the striatal dopamine

receptor that is significantly higher than its parent compound. -

Receptor Profile:

( -

Clinical Relevance: While historically viewed as a metabolite, its high potency suggests it drives much of the therapeutic effect of thioridazine therapy.[1]

Oncology: MDR Reversal & Apoptosis

Recent repositioning efforts focus on the ability of 2-methylsulfonyl phenothiazines to inhibit P-glycoprotein (P-gp/ABCB1) efflux pumps.

-

Mechanism: These derivatives bind to the transmembrane domain of P-gp, preventing the efflux of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) from cancer cells.

-

Metopimazine: Beyond its antiemetic use, it is being investigated for its ability to sensitize resistant tumor cells without the severe extrapyramidal side effects of typical neuroleptics.

-

Apoptosis: Induction of the intrinsic mitochondrial pathway via Bax upregulation and Bcl-2 downregulation.

Comparative Potency Data

| Compound | Target | Potency (

Synthesis Protocols

The installation of the sulfone group at position 2 is the rate-limiting step in synthesis. The following protocol describes the "Sulfonyl Chloride Route," which is preferred for its scalability over the classic Friedel-Crafts sulfonation.

Synthesis Workflow (DOT Visualization)

Figure 2: Synthetic pathway for generating the 2-methylsulfonyl phenothiazine core scaffold.

Detailed Protocol: Core Scaffold Synthesis

Note: This protocol assumes standard Schlenk line techniques.

-

Coupling: React 2-bromothiophenol with 2,5-dichloro-methylsulfonylbenzene (or equivalent) in DMF using

as a base. Reflux at -

Cyclization: The resulting diphenyl sulfide is cyclized via a copper-catalyzed Ullmann-type reaction or a Smiles rearrangement in the presence of strong base (NaH) in DMF.

-

Critical Control Point: Monitor TLC for the disappearance of the diphenyl sulfide. Incomplete cyclization is a common yield killer.

-

-

N-Alkylation: Dissolve the 2-methylsulfonyl-10H-phenothiazine intermediate in dry DMSO. Add NaH (1.2 eq) at

. Stir for 30 mins. Add the alkyl halide side chain (e.g., 2-(2-chloroethyl)-1-methylpiperidine for Sulforidazine).[4] Warm to RT and stir for 24h.

Experimental Validation: Self-Validating Protocols

Dopamine Receptor Binding Assay

To confirm the neuroleptic potential of a new derivative, use this competitive binding assay.

-

Membrane Prep: Rat striatal homogenates (rich in

). -

Radioligand:

-Spiperone (0.5 nM). -

Non-specific Binding Control: Define using

(+)-Butaclamol. -

Validation: The assay is valid only if the specific binding is

of total binding. -

Calculation:

values are converted to

MDR Reversal Assay (P-gp Inhibition)

To test anticancer potential.

-

Cell Line: Doxorubicin-resistant MCF-7/ADR cells.

-

Method: MTT cytotoxicity assay.

-

Protocol:

-

Treat cells with varying concentrations of Doxorubicin alone.

-

Treat cells with Doxorubicin + Fixed concentration (

) of the test phenothiazine derivative.

-

-

Readout: Calculate the Reversal Fold (RF) :

-

Benchmark: Verapamil is the standard positive control. An RF

indicates potent MDR reversal.

References

-

Niedzwiecki, D. M., Mailman, R. B., & Cubeddu, L. X. (1984).[5] Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors.[1][5][6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Morrow, R. J., Millership, J. S., & Collier, P. S. (2005). Facile Syntheses of the Three Major Metabolites of Thioridazine. Helvetica Chimica Acta.[4] Link

-

Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.[7] Proceedings of the National Academy of Sciences. Link

-

Varga, B., et al. (2017). Antitumor Activity of Phenothiazines: Structure-Activity Relationship and Mechanism of Action.[8] Anticancer Research.[9][10] Link

-

Motohashi, N., et al. (2000). Biological activity of phenothiazines. Current Drug Targets. Link

Sources

- 1. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The versatility of phenothiazines as an anticancer drug scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforidazine - Wikipedia [en.wikipedia.org]

- 5. Sulforidazine [bionity.com]

- 6. grokipedia.com [grokipedia.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. mdpi.com [mdpi.com]

Technical Guide: Structure-Activity Relationship (SAR) of Methylsulfonyl Phenothiazines

Executive Summary

This technical guide provides a comprehensive analysis of methylsulfonyl-substituted phenothiazines, a specific subclass of tricyclic antipsychotics typified by Sulforidazine and Mesoridazine . Unlike their chlorinated (e.g., Chlorpromazine) or trifluoromethylated (e.g., Triflupromazine) counterparts, methylsulfonyl phenothiazines exhibit unique pharmacodynamic profiles driven by the oxidation state of the sulfur substituent at the C-2 position. This guide details the structural prerequisites for Dopamine D2 receptor antagonism, the metabolic interconversion between sulfide/sulfoxide/sulfone analogs, and the synthetic protocols required to isolate these potent D2 antagonists.

The Pharmacophore: Structural Anatomy

The phenothiazine scaffold consists of a tricyclic system where two benzene rings are linked by sulfur and nitrogen atoms. The biological activity of methylsulfonyl derivatives is governed by three critical structural domains.

The Tricyclic Core (The "Butterfly" Shape)

For neuroleptic activity, the tricyclic system must not be planar. It adopts a "butterfly" conformation with a dihedral angle of approximately 139° between the two benzene rings. This folding allows the molecule to mimic the spatial arrangement of dopamine, facilitating binding to the D2 receptor.

The C-2 Substituent (The Methylsulfonyl Group)

The substituent at position 2 is the primary determinant of potency.

-

Role: It creates asymmetry in the molecule, directing the amino side chain toward the ring system via van der Waals forces or hydrogen bonding.

-

Electronic Effect: The methylsulfonyl group (

) is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, enhancing the interaction with the receptor's binding pocket. -

Differentiation:

-

Thioridazine: Contains a -SCH3 (methylthio) group.

-

Mesoridazine: Contains a -S(O)CH3 (methylsulfinyl) group.

-

Sulforidazine: Contains a -SO2CH3 (methylsulfonyl) group.

-

The N-10 Side Chain

A three-carbon alkyl chain separating the ring nitrogen (N-10) from the terminal amine is essential for optimal D2 antagonism. In the case of methylsulfonyl phenothiazines like Sulforidazine, this side chain typically incorporates a piperidine ring (specifically a 2-(1-methylpiperidin-2-yl)ethyl group), which confers high anticholinergic activity alongside antipsychotic effects.

SAR Analysis: The Sulfide-Sulfone Axis

The defining feature of this subclass is the metabolic and synthetic oxidation of the sulfur at C-2. This oxidation state dramatically alters the Structure-Activity Relationship (SAR).

Electronic Withdrawal and Potency

The potency of phenothiazines generally correlates with the electron-withdrawing capability of the C-2 substituent. The Hammett substituent constant (

- : 0.00 (Least Potent)

- : 0.23

- : 0.54

- : 0.72 (Most Potent EWG)

Key Insight: The sulfone group (

Comparative Potency Data

The following table summarizes the receptor binding profiles of the Thioridazine metabolic cascade. Note that while the parent compound (Thioridazine) is active, its metabolites (Mesoridazine and Sulforidazine) are often more potent D2 antagonists.

| Compound | C-2 Substituent | Oxidation State | D2 Affinity ( | Relative Potency | Clinical Status |

| Thioridazine | Sulfide (-2) | ~3-5 | 1.0x (Baseline) | Withdrawn (Safety) | |

| Mesoridazine | Sulfoxide (0) | ~1-3 | 1.5x - 2.0x | Withdrawn (Safety) | |

| Sulforidazine | Sulfone (+2) | ~1-2 | > 2.0x | Metabolite/Research |

Visualizing the Metabolic & SAR Pathway

The following diagram illustrates the sequential oxidation pathway which functions as both a metabolic route and a synthetic strategy for increasing potency.

Figure 1: The metabolic activation pathway of methylthio phenothiazines to their high-potency methylsulfonyl analogs.

Experimental Protocols

Synthesis: Selective Oxidation to Sulforidazine

To study the specific SAR of the methylsulfonyl group, researchers often synthesize Sulforidazine directly from Thioridazine. The challenge is selectively oxidizing the C-2 sulfur without forming the N-oxide or over-oxidizing the ring sulfur (at position 5).

Protocol: Selective S-Oxidation using m-CPBA

-

Objective: Conversion of Thioridazine (Sulfide) to Sulforidazine (Sulfone).

-

Reagents: Thioridazine HCl, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium Bicarbonate (

).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq (approx. 400 mg) of Thioridazine base in 20 mL of anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition (Stoichiometry is Critical):

-

To obtain the Sulfoxide (Mesoridazine): Add 1.1 eq of m-CPBA dropwise over 15 minutes.

-

To obtain the Sulfone (Sulforidazine): Add 2.2 eq of m-CPBA dropwise over 20 minutes.

-

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (25°C) and stir for an additional 2 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Quenching: Wash the organic layer twice with saturated aqueous

to remove m-chlorobenzoic acid byproduct. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Isolation: Purify the residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

-

Validation: The sulfone will appear as a distinct spot with a lower Rf value than the sulfide but higher than the N-oxide. Confirm structure via IR (look for strong symmetric/asymmetric

stretches at ~1150 and ~1300

-

Workflow: D2 Receptor Binding Assay

To validate the SAR claims, a radioligand binding assay is the standard.

Figure 2: Standard workflow for determining D2 receptor affinity (

Therapeutic & Safety Profile (Toxicology)

While the methylsulfonyl group enhances D2 affinity, it introduces significant cardiac risks. This is a critical aspect of the SAR that limits the clinical utility of these compounds despite their potency.

The hERG Liability

Methylsulfonyl phenothiazines are potent blockers of the hERG potassium channel (

-

Mechanism: The basic nitrogen in the piperidine side chain (protonated at physiological pH) interacts with aromatic residues (Tyr652, Phe656) in the hERG pore. The electron-withdrawing nature of the sulfone group at C-2 modulates the lipophilicity and orientation of the molecule, often stabilizing this blockade.

-

Consequence: This leads to delayed ventricular repolarization (QTc prolongation), increasing the risk of Torsades de Pointes (TdP), a fatal arrhythmia. This toxicity led to the "Black Box" warnings and eventual withdrawal/restriction of Thioridazine and Mesoridazine.

Antimicrobial Repurposing (Non-Psychiatric SAR)

Recent research focuses on the antibacterial properties of methylsulfonyl phenothiazines.

-

Efflux Pump Inhibition: Sulforidazine has shown efficacy in reversing Multi-Drug Resistance (MDR) in Staphylococcus aureus and Mycobacterium tuberculosis.

-

SAR Shift: For antimicrobial activity, the D2-binding requirements (like the specific side-chain distance) are less stringent, allowing for structural modifications that might reduce neurotoxicity while maintaining efflux pump inhibition.

References

-

Niedzwiecki, D. M., Mailman, R. B., & Cubeddu, L. X. (1984). Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors.[1] Journal of Pharmacology and Experimental Therapeutics, 228(3), 636-639.[1][2] Link

-

Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.[3] Proceedings of the National Academy of Sciences, 72(5), 1899-1903. Link[4]

-

Wojcikowski, J., et al. (2006). Contribution of human cytochrome P-450 isoforms to the metabolism of thioridazine. Pharmacological Reports, 58, 912-919. Link

-

Thanacoody, H. K. (2011). Thioridazine: resurrection as an antimicrobial agent? British Journal of Clinical Pharmacology, 72(5), 689–690. Link

-

PubChem Compound Summary. Sulforidazine (CID 31765).[1][2] National Center for Biotechnology Information.[1] Link

Sources

The Electronic Architecture of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine: A Candidate for Advanced Organic Semiconductors

An In-depth Technical Guide for Researchers and Materials Scientists

Abstract

The engineering of novel organic semiconductors is a cornerstone of next-generation electronics, with applications spanning from flexible displays to renewable energy. Within the vast landscape of molecular candidates, phenothiazine (PTZ) derivatives have emerged as a particularly promising class of materials.[1][2] This is due to their robust electron-donating nature, versatile functionalization, and inherent structural properties that favor efficient charge transport.[1][2][3] This technical guide delves into the core electronic properties of a specific, strategically designed phenothiazine derivative: N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine . We will dissect the molecular architecture, analyzing the distinct roles of the phenothiazine core, the electron-withdrawing methylsulfonyl group, and the N-propenyl substituent. This guide provides a predictive overview of its electronic characteristics, supported by established principles of structure-property relationships in phenothiazine chemistry, and outlines the key experimental and computational methodologies required for its empirical validation as a high-performance organic semiconductor.

The Phenothiazine Core: A Foundation for High-Performance Organics

The 10H-phenothiazine tricycle is the foundational building block of the target molecule. Its defining characteristic is a non-planar, butterfly-like conformation, a feature that has profound implications for its solid-state packing and electronic behavior.[2][4] This bent structure can effectively suppress the strong intermolecular π-π stacking that often leads to undesirable aggregation and excimer formation in planar aromatic systems.[2] This structural feature is advantageous for creating materials with good film-forming properties.[3][4]

From an electronic standpoint, the phenothiazine unit is a potent electron donor, a property conferred by the electron-rich nitrogen and sulfur heteroatoms.[2][5] This results in a high-lying Highest Occupied Molecular Orbital (HOMO), making it an excellent candidate for hole-transport materials (p-type semiconductors) in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[1][6] The functionalization of the phenothiazine core is straightforward, with key reactive sites at the N-10, C-3, and C-7 positions, allowing for precise tuning of its optoelectronic properties.[2]

Molecular Engineering: The Role of Strategic Substitution

The electronic landscape of the phenothiazine core can be meticulously sculpted through chemical modification. In this compound, two key substituents are introduced to modulate its intrinsic properties.

The 2-Methylsulfonyl (-SO2CH3) Group: An Electron-Withdrawing Anchor

The methylsulfonyl group is a powerful electron-withdrawing substituent. Its placement at the C-2 position is expected to significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO).

-

Stabilization of Frontier Orbitals: Electron-withdrawing groups generally lead to a decrease in both HOMO and LUMO energy levels.[2] The strong inductive and resonance effects of the -SO2CH3 group will pull electron density from the phenothiazine ring system. This stabilization of the HOMO level is particularly crucial for applications in organic photovoltaics and perovskite solar cells, as it can lead to a higher open-circuit voltage (Voc) in devices.[6][7]

-

Band Gap Modulation: The differential impact on the HOMO and LUMO levels directly influences the energy band gap (Egap). While both orbitals are lowered, the extent of this shift determines the resulting Egap. A narrower band gap can improve light absorption in the visible spectrum, a desirable trait for photovoltaic applications.[7]

-

Enhanced Stability: The presence of the sulfonyl group can increase the oxidation potential of the phenothiazine core, making the molecule more resistant to oxidative degradation and enhancing the operational stability of the final device.

The N-(2-Propenyl) Group: Tailoring Solubility and Intermolecular Interactions

Substitution at the N-10 position of the phenothiazine ring is a common strategy to modify the molecule's physical properties and electronic communication.

-

Solubility and Processability: The introduction of the aliphatic propenyl (allyl) chain enhances the molecule's solubility in common organic solvents. This is a critical practical consideration for device fabrication, enabling the use of solution-based processing techniques like spin-coating and inkjet printing.

-

Steric Influence: While less bulky than other alkyl chains, the propenyl group will still influence the intermolecular packing in the solid state. This can further disrupt π-π stacking, complementing the inherent butterfly shape of the phenothiazine core to promote amorphous or microcrystalline film morphologies.[8]

-

Potential for Polymerization: The terminal double bond of the propenyl group introduces a reactive site, offering the potential for subsequent polymerization to create a semiconducting polymer with a phenothiazine-based repeating unit.

The interplay between these substituents is key. The electron-withdrawing -SO2CH3 group tunes the core electronic properties, while the N-propenyl group primarily enhances processability and influences solid-state morphology.

Predicted Electronic Properties and Quantitative Data

While specific experimental data for this compound is not widely published, we can extrapolate expected values based on literature for analogous compounds.[6][7][9]

| Property | Predicted Characteristic | Rationale |

| Semiconductor Type | p-type (Hole Transport) | The core phenothiazine moiety is a strong electron donor, leading to a high-lying HOMO suitable for hole injection and transport.[2][3] |

| HOMO Energy Level | Moderately Deep (-5.2 to -5.5 eV) | The electron-donating phenothiazine core raises the HOMO, but the potent electron-withdrawing -SO2CH3 group significantly lowers and stabilizes it compared to unsubstituted phenothiazine.[2][6] |

| LUMO Energy Level | Lowered (-2.0 to -2.5 eV) | The electron-withdrawing nature of the -SO2CH3 group will also lower the LUMO energy level.[2] |

| Electrochemical Band Gap (Egap) | Wide (approx. 2.8 - 3.2 eV) | The significant stabilization of the HOMO level by the sulfonyl group is expected to result in a relatively wide energy gap, making the material potentially suitable for applications requiring transparency or as a host material in OLEDs.[7] |

| Solubility | High in common organic solvents (e.g., Chloroform, THF, Toluene) | The N-propenyl aliphatic chain disrupts crystal packing and enhances interactions with organic solvents.[3] |

| Morphology | Likely to form amorphous or microcrystalline thin films | The combination of the non-planar phenothiazine core and the flexible N-propenyl group is expected to inhibit long-range crystalline order.[2][4] |

Experimental and Computational Validation Workflow

Validating the predicted properties of this compound requires a synergistic approach combining synthesis, electrochemical characterization, optical spectroscopy, and computational modeling.

Synthesis

The synthesis would likely follow a multi-step route, leveraging established phenothiazine chemistry. A plausible pathway involves the synthesis of the 2-(methylsulfonyl)-10H-phenothiazine core, followed by N-alkylation.[10][11]

Caption: Proposed synthetic workflow for the target molecule.

Computational Modeling (DFT)

Density Functional Theory (DFT) is an indispensable tool for predicting the electronic structure of organic molecules before undertaking extensive synthesis.

Protocol: DFT for Frontier Molecular Orbital Analysis

-

Geometry Optimization: The molecular structure is first optimized using a functional like B3LYP with a basis set such as 6-31G(d,p).[7][12] This finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies).

-

FMO Energy Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the HOMO and LUMO.[12][13] The HOMO-LUMO gap is the difference between these two values.

-

Visualization: The electron density distributions of the HOMO and LUMO are plotted. This visualization is crucial to understand the nature of the electronic transitions. For a p-type material, the HOMO should be delocalized across the π-conjugated core to facilitate hole transport.[7][14]

Caption: Standard DFT workflow for electronic property prediction.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary experimental technique for determining the HOMO and LUMO energy levels of a material.

Protocol: Cyclic Voltammetry Measurement

-

Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Ferrocene Calibration: Record the CV of a ferrocene/ferrocenium (Fc/Fc+) internal standard. The Fc/Fc+ redox couple is typically set to -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention used.

-

Data Acquisition: Scan the potential to measure the onset of the first oxidation potential (E_ox) and, if accessible, the first reduction potential (E_red) of the compound.

-

Energy Level Calculation: The HOMO and LUMO energies are estimated using the following empirical formulas:

-

E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + E_ref]

-

E_LUMO (eV) = - [E_red (vs Fc/Fc+) + E_ref] (where E_ref is the energy level of the Fc/Fc+ couple, e.g., 5.1 eV)

-

Optical Characterization: UV-Vis Spectroscopy

UV-Visible absorption spectroscopy is used to determine the optical band gap of the material.

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform). For solid-state measurements, cast a thin film of the material onto a transparent substrate (e.g., quartz).

-

Spectrum Acquisition: Measure the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

-

Band Gap Calculation: The optical band gap (E_g^opt) is estimated from the onset of the absorption edge (λ_onset) using the Planck-Einstein relation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

Conclusion and Future Outlook

This compound represents a thoughtfully designed molecule for organic semiconductor applications. By combining the excellent hole-transporting properties of the phenothiazine core with the orbital-tuning capabilities of a strong electron-withdrawing group and the processability-enhancing features of an N-alkenyl chain, this compound is a promising candidate for p-type applications. The predicted deep HOMO level suggests potential for high open-circuit voltages in photovoltaic devices and good stability against oxidation.

The next logical steps involve the synthesis and comprehensive characterization of this material using the workflows outlined above. Subsequent evaluation in prototype devices, such as organic field-effect transistors (OFETs) to measure charge carrier mobility or as a hole-transport layer in organic solar cells, will be essential to fully elucidate its potential and validate the design principles discussed in this guide. This systematic approach of predictive design followed by empirical validation is fundamental to advancing the field of organic electronics.

References

- Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials.

- Phenothiazine and carbazole substituted pyrene based electroluminescent organic semiconductors for OLED devices. Journal of Materials Chemistry C.

- Phenothiazine Functional Materials for Organic Optoelectronic Applications. ResearchGate.

- Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. MDPI.

- Structure-induced optoelectronic properties of phenothiazine-based materials. RSC Publishing.

- Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. PMC.

- Synthesis and Electronic Properties of Alkynylated Phenothiazines. ResearchGate.

- Designing of Phenothiazine-Based Hole-Transport Materials with Excellent Photovoltaic Properties for High-Efficiency Perovskite Solar Cells (PSCs). ResearchGate.

- Substitution and solvent effects on the photophysical properties of several series of 10-alkylated phenothiazine derivatives. PubMed.

- Phenothiazine functionalized fulleropyrrolidines: synthesis, charge transport and applications to organic solar cells. PubMed.

- Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Publications.

- Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A.

- N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journals.

- Regular Article. Physical Chemistry Research.

- Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. MDPI.

- 2-(Methylsulfonyl)-10H-phenothiazine. CymitQuimica.

- A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine. Google Patents.

- CHEMISTRY & BIOLOGY INTERFACE. CBI.

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.

- The interplay of conformations and electronic properties in N-aryl phenothiazines. Organic Chemistry Frontiers.

- This compound-d5 biochemical. MyBioSource.

- Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org.

- Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Publishing.

- Structure-property relationships of phenothiazine-based polyaniline derivatives. Scholars Junction - Mississippi State University.

- This compound. Pharmaffiliates.

- Structure, MESP and HOMO-LUMO study of 10-Acetyl- 10H-phenothiazine 5-oxide using vibrational spectroscopy and quantum chemical. SciSpace.

- 2-(methylsulphonyl)-10H-phenothiazine. PubChem.

- 2-(methylsulphonyl)-10H-phenothiazine. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. "Structure-property relationships of phenothiazine-based polyaniline de" by Hari Giri [scholarsjunction.msstate.edu]

- 9. Substitution and solvent effects on the photophysical properties of several series of 10-alkylated phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine - Google Patents [patents.google.com]

- 11. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]

- 12. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Phenothiazine functionalized fulleropyrrolidines: synthesis, charge transport and applications to organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of sulfonyl-substituted phenothiazine compounds

The following technical guide details the history, chemistry, and pharmacology of sulfonyl-substituted phenothiazines.

From Dye Chemistry to Potent Dopaminergic Modulation

Executive Summary: The Sulfonyl Evolution

The discovery of phenothiazines in the 1950s revolutionized psychiatry, transitioning the field from sedation to targeted neuroleptic therapy. While Chlorpromazine (1952) established the baseline, the "second wave" of discovery focused on manipulating the C-2 position of the phenothiazine ring to enhance potency and alter metabolic profiles.

This guide focuses on a specific, high-potency subclass: Sulfonyl-Substituted Phenothiazines . Unlike their chlorinated or trifluoromethylated counterparts, these compounds incorporate oxidized sulfur moieties—specifically sulfonamides (e.g., Thioproperazine) and sulfones (e.g., Sulforidazine)—at the C-2 position. These substitutions dramatically increase electron-withdrawing capability, resulting in compounds with significantly higher affinity for Dopamine

Chemical Architecture & SAR

The phenothiazine scaffold consists of a tricyclic system (two benzene rings linked by sulfur and nitrogen). The biological activity is strictly governed by the nature of the substituent at position C-2 and the amine side chain at N-10.

The "Sulfonyl" Switch

The introduction of a sulfonyl group (

-

Sulfonamides (

): Exemplified by Thioproperazine . These are extremely potent anti-emetics and antipsychotics but carry a higher risk of Extrapyramidal Symptoms (EPS) due to tight -

Sulfones (

): Exemplified by Sulforidazine (a metabolite of Thioridazine).[1] These retain high potency but often exhibit different cardiotoxicity profiles (QT prolongation).

Visualization: Structure-Activity Relationship (SAR)

Caption: SAR logic flow demonstrating how sulfonyl substitution at C-2 drives higher D2 potency compared to the chloro- analog.

Case Study: Thioproperazine (Majeptil)

Thioproperazine represents the pinnacle of the sulfonamide subclass. Introduced in the early 1960s (e.g., Majeptil), it was characterized by its dimethylsulfamoyl group.

Mechanism & Pharmacology

Thioproperazine is a "incisive" neuroleptic. It exhibits:

-

High D2 Affinity:

nM.[2] -

Low Sedation: Unlike chlorpromazine, it causes less sedation but significantly more motor side effects (cataleptic).

-

Anti-Emetic Potency: Historically cited as ~300x more potent than chlorpromazine in apomorphine-induced emesis models.

Synthesis Protocol: The "Self-Validating" Pathway

The synthesis of Thioproperazine requires the construction of the phenothiazine ring with the sulfonamide intact. The following protocol outlines the synthesis of the key intermediate, N,N-dimethyl-10H-phenothiazine-2-sulfonamide , followed by side-chain attachment.

Phase A: Preparation of the Diphenylsulfide Intermediate

Reaction: Nucleophilic aromatic substitution.

-

Reagents: 2-Aminothiophenol (1.0 eq), 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (1.0 eq), NaOH (2.2 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 2-aminothiophenol in ethanolic NaOH under

atmosphere (prevent disulfide formation). -

Add the sulfonamide substrate slowly at room temperature.

-

Reflux for 3 hours. The solution typically turns dark red/brown.

-

Validation Point: Upon cooling and acidification (HCl), a yellow precipitate of 2-((2-aminophenyl)thio)-N,N-dimethyl-5-nitrobenzenesulfonamide should form.

-

Yield Check: Expected yield >80%.

-

Phase B: The Goldberg Cyclization

Reaction: Intramolecular C-N bond formation.

-

Reagents: Diphenylsulfide intermediate (from Phase A),

(anhydrous, 1.5 eq), Copper powder or CuI (catalytic, 0.1 eq), DMF (Solvent). -

Procedure:

-

Suspend the intermediate and base in DMF.

-

Add catalyst and heat to reflux (~150°C) for 6–12 hours.

-

Critical Step: Monitor TLC for disappearance of the amine.

-

Filter hot to remove inorganic salts/catalyst.

-

Pour filtrate into ice water. The phenothiazine ring product precipitates.

-

-

Purification: Recrystallize from Ethanol/Acetone.

-

Validation Point: Product N,N-dimethyl-10H-phenothiazine-2-sulfonamide should have a melting point distinct from the starting material (Lit. approx 230°C dec, varies by solvate).

Phase C: Side Chain Attachment

-

Reagents: NaNH2 (Sodamide), 1-chloro-3-(4-methylpiperazin-1-yl)propane.

-

Procedure: Deprotonate the N-10 position with sodamide in toluene/xylene, then alkylate with the chloro-amine.

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic pathway for Thioproperazine, highlighting the critical cyclization to the sulfonyl-phenothiazine core.

Case Study: Mesoridazine & Sulforidazine

These compounds highlight the metabolic complexity of phenothiazines. Thioridazine (Mellaril) contains a methylthio (

-

Mesoridazine: The sulfoxide (

). -

Sulforidazine: The sulfone (

).

The Potency Paradox

While Thioridazine is a potent drug, its metabolites are more potent .

-

Sulforidazine exhibits a

for -

Clinical Consequence: The therapeutic effect of Thioridazine is largely driven by these sulfonyl metabolites. However, the sulfone moiety also correlates with delayed repolarization of potassium channels (

), leading to QT prolongation and the eventual market withdrawal of these agents in many jurisdictions.

Quantitative Data Summary

The table below compares the binding affinities of the sulfonyl-substituted compounds against the reference standard, Chlorpromazine.

| Compound | C-2 Substituent | D2 Affinity ( | 5-HT2A Affinity ( | Clinical Status |

| Chlorpromazine | ~2.0 | ~5.0 | Marketed | |

| Thioproperazine | 0.45 | 237 | Restricted/Withdrawn | |

| Mesoridazine | ~0.5 | ~10 | Discontinued (US) | |

| Sulforidazine | 0.20 | ~5 | Metabolite (Active) |

Note: Lower

References

-

Discovery of Thioproperazine & Phenothiazine Potency

- Title: Anti-emetic activity of phenothiazines in rel

- Source: PMC / NCBI.

-

URL:[Link]

-

Mesoridazine and Sulforidazine Pharmacology

- Title: Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on stri

- Source: Journal of Pharmacology and Experimental Therapeutics.

-

URL:[Link]

-

Receptor Binding Affinities (PDSP Database)

- Title: PDSP Database - Thioproperazine & Sulforidazine D

- Source: National Institute of Mental Health (NIMH) PDSP.

-

URL:[Link]

-

Synthesis of Phenothiazine Sulfonamides

- Title: Phenothiazine derivatives (US Patent 3,084,161).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. THIOPROPERAZINE MESYLATE [drugs.ncats.io]

- 3. Synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fused 1,2,4-Dithiazines and 1,2,3,5-Trithiazepines [agris.fao.org]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Solvent selection for dissolving N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Application Note: Solvent Selection & Dissolution Protocols for N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Executive Summary

This compound (CAS: 1391053-21-6) is a critical process impurity and reference standard used in the quality control of phenothiazine-class antipsychotics, specifically Metopimazine and Thioridazine . Structurally, it consists of a tricyclic phenothiazine core substituted with a methylsulfonyl group at the C2 position and an allyl group at the N10 position.

This structural combination creates specific solubility challenges: the sulfone moiety introduces polarity, while the lipophilic phenothiazine core and allyl side chain dictate a preference for non-polar to moderately polar organic solvents. This guide provides a validated framework for solvent selection, dissolution, and handling to ensure analytical accuracy and standard stability.

Chemical Profile & Solubility Mechanics

| Property | Specification |

| Chemical Name | 10-Allyl-2-(methylsulfonyl)-10H-phenothiazine |

| Molecular Formula | C₁₆H₁₅NO₂S₂ |

| Molecular Weight | 317.43 g/mol |

| Physical State | Yellow Solid |

| Key Functional Groups | Sulfone (-SO₂Me), Allyl (-CH₂CH=CH₂), Phenothiazine Ring |

| Primary Risk | Photo-oxidation : The phenothiazine sulfur is highly susceptible to oxidation to sulfoxide/sulfone forms upon light exposure.[1][2][3] |

Solubility Mechanism

The dissolution of this compound relies on disrupting the crystal lattice dominated by

-

Aprotic Polar Solvents (DMSO, DMF): Excellent. The sulfone oxygen accepts hydrogen bonds (if available) or interacts via strong dipole forces, while the organic backbone solvates the ring system.

-

Chlorinated Solvents (DCM, Chloroform): Excellent. High lipophilicity matches the phenothiazine core; ideal for stock preparation for normal-phase chromatography.

-

Protic Solvents (Methanol, Water): Poor. The hydrophobic allyl and phenothiazine regions repel water. Methanol offers limited solubility, often requiring heat or co-solvents.

Solvent Selection Matrix

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Sulfoxides | DMSO | Excellent (>50 mg/mL) | Biological Assays / Cryostorage. Preferred for long-term frozen stocks. |

| Chlorinated | DCM | Excellent (>50 mg/mL) | Synthesis / NP-HPLC. Rapid dissolution; evaporates easily for solvent exchange. |

| Esters | Ethyl Acetate | Good (~20-30 mg/mL) | Extraction. Good for partitioning from aqueous layers; safer alternative to DCM. |

| Alcohols | Methanol | Moderate/Low | RP-HPLC Mobile Phase. Use only as a diluent after dissolving in DMSO/DCM. |

| Aqueous | Water/PBS | Insoluble | Precipitation. Will cause immediate crashing out of solution. |

Validated Dissolution Protocols

Protocol A: Preparation of Analytical Stock Solution (1 mg/mL)

For HPLC/UPLC Reference Standard Preparation

Reagents:

-

Solvent: HPLC-grade Dichloromethane (DCM) or DMSO (depending on method).

-

Vessel: Amber volumetric flask (Class A).

Workflow:

-

Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL amber volumetric flask.

-

Note: Use an anti-static gun if the powder is electrostatic.

-

-

Initial Dissolution: Add 5 mL of the primary solvent (DCM or DMSO).

-

Agitation: Sonicate at 25°C for 2 minutes .

-

Checkpoint: Solution must be clear and yellow. If particulates remain, extend sonication by 1 minute.

-

-

Dilution: Make up to volume with the solvent. Invert 10 times to mix.

-

Filtration: If used for HPLC, filter through a 0.22 µm PTFE syringe filter (Nylon is not recommended due to potential adsorption).

Protocol B: Preparation for Biological Assays (10 mM Stock)

For cell-based assays or protein interaction studies

Calculation:

-

MW = 317.43 g/mol .

-

Target Concentration = 10 mM.

-

Target Volume = 1 mL.

-

Required Mass = 3.17 mg.

Workflow:

-

Dissolve 3.17 mg of compound in 1 mL of sterile anhydrous DMSO .

-

Vortex vigorously for 30 seconds.

-

Aliquoting: Dispense into single-use amber vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C . Stable for 6 months.

Visual Workflow: Dissolution & Handling Strategy

Figure 1: Decision tree for solvent selection based on downstream application.

Critical Handling & Stability Directives

A. Light Sensitivity (Photo-degradation)

Phenothiazines are notorious for photochemical oxidation. The sulfur atom in the ring can oxidize to a sulfoxide (

-

Requirement: All dissolution steps must be performed under low-light conditions or using amber glassware.

-

Mitigation: Wrap clear vessels in aluminum foil immediately if amber glass is unavailable.

B. Chemical Stability

-

Oxidation: The allyl group is relatively stable but can undergo radical polymerization or oxidation if exposed to radical initiators or strong oxidizers.

-

Inert Atmosphere: For storage of liquid standards >24 hours, flush the headspace with Nitrogen (N₂) or Argon to prevent oxidative degradation.

C. Safety

-

Toxicity: As a phenothiazine derivative, treat as potentially bioactive (neuroleptic activity).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when using DCM.

References

-

Pharmaffiliates. (2025). This compound Product Specification. Retrieved from

-

Veeprho. (2025). Structure Elucidation and Impurity Profiling of Thioridazine Derivatives. Retrieved from

-

PubChem. (2025).[5] 2-(Methylsulfonyl)-10H-phenothiazine Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025). Solubility of Phenothiazine Derivatives in Organic Solvents. Retrieved from

-

MyBioSource. (2025). Biochemical Properties of N-Allyl-Phenothiazine Derivatives. Retrieved from

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]

- 3. CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocols: In Vitro Evaluation of N-allyl Phenothiazine Derivatives

Introduction: The Therapeutic Potential of N-allyl Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing nitrogen and sulfur atoms.[1] This core scaffold has been the basis for a multitude of drugs with a wide range of pharmacological activities, most notably in the field of antipsychotics where they function primarily by blocking dopamine receptors.[2][3] In recent years, extensive research has broadened their therapeutic horizon, revealing significant potential as anticancer, antioxidant, and enzyme inhibitory agents.[4][5][6][7]

The addition of an N-allyl group to the phenothiazine core can modulate the compound's lipophilicity, cell permeability, and interaction with biological targets, making N-allyl phenothiazine derivatives a promising area for drug discovery. These derivatives have demonstrated cytotoxic effects against various cancer cell lines and notable antioxidant properties.[1][6][7]

This guide provides a detailed framework of in vitro testing procedures designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system for the robust evaluation of N-allyl phenothiazine derivatives. We will focus on three critical areas of in vitro analysis: cytotoxicity, apoptosis induction, and antioxidant activity.

Cytotoxicity Assessment: The MTT Cell Viability Assay

Scientific Rationale: The initial and most critical step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[8] Its principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8][9] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10][11] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for compound potency.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

-

N-allyl phenothiazine derivatives (stock solutions in DMSO)

-

Selected cancer cell lines (e.g., A549, HeLa, HepG2, MCF-7)[4][12][13][14]

-

Complete culture medium (specific to cell line)

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)[8][9]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[9][11]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 75,000 cells/mL.[11] Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate. Include wells for 'medium only' (blank) and 'cells only' (untreated control).

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the N-allyl phenothiazine derivatives in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Add fresh medium to the control wells.

-

Exposure: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11][15]

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will become visible in viable cells.[15]

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[11]

-

Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][11] Measure the absorbance (Optical Density, OD) at a wavelength between 570 and 590 nm using a microplate reader.[8][15]

Data Presentation and Analysis

The cytotoxicity is expressed as the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Calculation: % Viability = [(OD_Sample - OD_Blank) / (OD_Control - OD_Blank)] * 100

Table 1: Sample IC50 Data for N-allyl Phenothiazine Derivatives

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

|---|---|---|---|

| Derivative A | A549 | 48 | 15.2 |

| Derivative A | HeLa | 48 | 21.8 |

| Derivative B | A549 | 48 | 5.7 |

| Derivative B | HeLa | 48 | 8.9 |

| Doxorubicin (Control) | A549 | 48 | 0.8 |

Apoptosis Induction: The Caspase-Glo® 3/7 Assay

Scientific Rationale: Determining that a compound is cytotoxic is the first step; understanding the mechanism of cell death is next. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[16] A key hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[17] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[18][19] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to caspase activity.[20][21]

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: Intrinsic apoptosis pathway leading to caspase-3/7 activation.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega, #G8090 or similar)[18]

-

White-walled, opaque 96-well plates suitable for luminescence

-

Treated cell cultures from cytotoxicity experiments

-

Luminometer

Procedure: This protocol follows a simple "add-mix-measure" format.[18]

-

Plate Setup: Seed and treat cells with N-allyl phenothiazine derivatives in a white-walled 96-well plate as described in the MTT protocol (Section 1.2). Use a shorter incubation time (e.g., 6, 12, or 24 hours) as apoptosis often precedes complete loss of viability.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[20]

-

Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]

-

Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is stable for several hours.[20]

Data Analysis

Results are typically expressed as Relative Luminescence Units (RLU) or as a fold-change in caspase activity compared to the untreated control.

Calculation: Fold Change = (RLU_Sample - RLU_Blank) / (RLU_Control - RLU_Blank)

Antioxidant Potential: The DPPH Radical Scavenging Assay

Scientific Rationale: Phenothiazines can act as potent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][22] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[23][24][25] DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum around 517 nm.[23][24] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color.[23] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging capacity of the test compound.[23]

Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

N-allyl phenothiazine derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a DPPH working solution (e.g., 0.06 mM to 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and kept in an amber bottle to protect it from light.[23][25]

-

Sample Preparation: Prepare a stock solution of the N-allyl phenothiazine derivatives and the positive control (e.g., Ascorbic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

-

Assay Reaction: In a 96-well plate, add a fixed volume of the sample or control dilutions (e.g., 120 µL).[26]

-

Initiate Reaction: To each well, add a fixed volume of the DPPH working solution (e.g., 30 µL).[26] The control well will contain methanol instead of the test compound.

-

Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[25][26]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[27]

Data Presentation and Analysis

The antioxidant activity is quantified as the percentage of DPPH radical scavenging (inhibition). The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Calculation: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.[23]

Table 2: Sample Antioxidant Activity Data

| Compound | IC50 (µg/mL) |

|---|---|

| Derivative A | 25.4 |

| Derivative B | 42.1 |

| Ascorbic Acid (Control) | 8.5 |

References

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- ResearchGate. (n.d.). Phenothiazine derivatives as anticancer compounds.

- Abcam. (n.d.). MTT assay protocol.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol.

- Wojtowicz, K., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology.

- Bio-protocol. (n.d.). DPPH Radical Scavenging Assay.

- ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.

- Acta Poloniae Pharmaceutica. (n.d.). MOLECULAR EFFECTS OF AMINE DERIVATIVES OF PHENOTHIAZINE ON CANCER CELLS C-32 AND SNB-19 IN VITRO.

- National Institutes of Health. (n.d.). The versatility of phenothiazines as an anticancer drug scaffold.

- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.

- Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.

- Scholars Research Library. (n.d.). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential.

- Bentham Science Publisher. (n.d.). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.

- ResearchGate. (n.d.). Values of the antioxidant activity of phenothiazine and its derivatives....

- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.

- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Canadian Science Publishing. (n.d.). ENZYME INHIBITION BY DERIVATIVES OF PHENOTHIAZINE: VII. INHIBITION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE ACTIVITY OF RABBIT ERYTHROCYTES.

- National Institutes of Health. (n.d.). Potential Antioxidant Activity of New Tetracyclic and Pentacyclic Nonlinear Phenothiazine Derivatives.

- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin.

- Bulgarian Journal of Agricultural Science. (n.d.). Evaluation of the Methods for Determination of the Free Radical Scavenging Activity by DPPH.

- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.

- Canadian Science Publishing. (n.d.). ENZYME INHIBITION BY DERIVATIVES OF PHENOTHIAZINE: VII. INHIBITION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE ACTIVITY OF RABBIT ERYTH.

- Journal of Visualized Experiments. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.

- Journal of Evidence-Based Integrative Medicine. (2022, July 9). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants.

- PubMed. (1991). Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives.

- Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit.

- ResearchGate. (n.d.). Assessment of in vitro cytotoxicity in human cancer cell lines. A) A549....

- Biologia. (2023, April 29). Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review.

- ResearchGate. (n.d.). In vitro cell viability assays of (A) A549 and (B) HeLa cells after....

- National Institutes of Health. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.

- National Institutes of Health. (n.d.). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia.

- MDPI. (n.d.). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.

- National Institutes of Health. (2013, December 12). A Candidate Cell-Selective Anticancer Agent - Probe Reports from the NIH Molecular Libraries Program.

- Massive Bio. (2026, January 11). Phenothiazine.

- National Institutes of Health. (n.d.). Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery.

- MDPI. (2021, June 22). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives.

- National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- Anticancer Research. (n.d.). Possible Biological and Clinical Applications of Phenothiazines.

- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives.

- IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. massivebio.com [massivebio.com]

- 3. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The versatility of phenothiazines as an anticancer drug scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Candidate Cell-Selective Anticancer Agent - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 19. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 22. Potential Antioxidant Activity of New Tetracyclic and Pentacyclic Nonlinear Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. agrojournal.org [agrojournal.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. thieme-connect.com [thieme-connect.com]

Troubleshooting & Optimization

Improving synthesis yield of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Topic: Improving Synthesis Yield of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Executive Summary & Diagnostic Framework

User Query: "I am experiencing low yields (<40%) and significant impurity profiles during the N-allylation of 2-methylsulfonyl-10H-phenothiazine. How can I optimize this reaction?"

Scientist's Assessment:

The synthesis of This compound presents a classic conflict in heterocyclic chemistry: the electron-withdrawing 2-sulfonyl group acidifies the N-H bond (beneficial for deprotonation) but simultaneously reduces the nucleophilicity of the resulting phenothiazinide anion (detrimental for

Your low yield likely stems from one of three critical failure points:

-

Incomplete Deprotonation: The base strength or solvent polarity is insufficient to overcome the steric and electronic deactivation.

-

Oxidative Degradation: Ambient oxygen is converting your product into the 5-oxide species (pink/red impurities).[1]

-

Allyl Polymerization: High temperatures or lack of radical inhibitors are consuming your alkylating agent.

Core Reaction Logic & Mechanism

To fix the yield, we must first visualize the competing pathways. The diagram below maps the critical decision points in the synthesis workflow.

Figure 1: Decision matrix for N-alkylation workflows. Method selection dictates the primary failure modes.

Optimized Experimental Protocols

Do not rely on generic "alkylation" procedures. The 2-sulfonyl group requires specific modifications.

Method A: The "Gold Standard" (Sodium Hydride)

Recommended for: Milligram to gram scale, high purity requirements.

The Logic: The 2-mesyl group lowers the pKa of the N-H (approx pKa 18-20 in DMSO) compared to unsubstituted phenothiazine.[1] NaH provides irreversible deprotonation, maximizing the concentration of the reactive anion.

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.

-

Solvent: Use anhydrous DMF (Dimethylformamide). Critical: Wet DMF causes NaH decomposition and hydroxide formation, stalling the reaction.

-

Deprotonation:

-

Charge NaH (60% in oil, 1.5 equiv) and wash with dry hexane to remove oil (optional but cleaner).

-

Add DMF.[2] Cool to 0°C.

-

Add 2-methylsulfonyl-10H-phenothiazine (1.0 equiv) portion-wise.

-

Wait: Stir at RT for 30-45 mins. Visual Cue: Solution should turn dark orange/red, indicating anion formation.

-

-

Alkylation:

-

Quench: Pour into ice-cold water containing 1% sodium thiosulfate (antioxidant).

Method B: Phase Transfer Catalysis (PTC)

Recommended for: Scale-up (>10g), avoiding hazardous NaH.

The Logic: Uses a liquid-liquid (Toluene/50% NaOH) or solid-liquid (Toluene/solid KOH) system.[1] The catalyst (TBAB) shuttles the phenothiazinide anion into the organic phase.

-

System: Toluene (Organic phase) + 50% aq. NaOH (Aqueous phase).[5]

-

Catalyst: TBAB (Tetrabutylammonium bromide), 5-10 mol%.[1]

-

Procedure:

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned deep pink/red, and yield is low."

Diagnosis: Oxidation of the Phenothiazine Ring. Phenothiazines are electron-rich and prone to radical oxidation at the sulfur bridge, forming the 5-oxide (sulfoxide).[1] This is accelerated by light and basic conditions.

-

Fix:

-

Degas Solvents: Sparge DMF or Toluene with Argon for 15 mins before use.[1]

-

Light Protection: Wrap the reaction flask in aluminum foil.

-

Workup: Add a reducing agent (Sodium Metabisulfite or Ascorbic Acid) during the aqueous quench to scavenge oxidants.

-

Issue 2: "I see starting material on TLC even after 24 hours."

Diagnosis: Nucleophilic Stalling. The 2-mesyl group pulls electron density from the nitrogen, making the anion "lazy" (less nucleophilic).

-

Fix (Method A): Increase temperature to 60°C after allyl bromide addition. Add catalytic KI (Potassium Iodide) (10 mol%) to generate the more reactive Allyl Iodide in situ (Finkelstein condition).

-

Fix (Method B): Switch catalyst to 18-Crown-6 if using solid KOH, or increase TBAB loading to 15 mol%. Ensure stirring is vigorous (vortexing).

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Residual Solvent or Allyl Polymer. Allyl bromide can polymerize, leaving a gummy residue. DMF is difficult to remove completely.

-

Fix:

-

Wash: Wash the organic layer 3x with water, then 1x with LiCl solution to remove DMF.

-

Crystallization: Dissolve the crude oil in minimum hot Ethanol or Isopropanol. Add water dropwise until turbid, then cool slowly. The sulfonyl group usually aids crystallinity compared to alkyl-phenothiazines.[1]

-

Issue 4: "Can I use Allyl Chloride instead of Bromide?"

Diagnosis: Reagent Reactivity.

Allyl chloride is significantly cheaper but much slower (

-

Fix: If you must use the chloride, you must add NaI or KI (0.1 - 0.5 equiv) to catalyze the reaction. Without iodide, the reaction will require higher temps (80°C+), which increases the risk of polymerization and oxidation.

Comparative Data: Solvent & Base Effects[2][3][5][6][7][8]

| Base / Solvent System | Temp (°C) | Time (h) | Yield (%) | Major Impurity |

| NaH / DMF | 25 | 4 | 88-92% | None (if dry) |

| K₂CO₃ / Acetone | Reflux | 24 | 35% | Unreacted SM |

| NaOH / Toluene (PTC) | 60 | 6 | 82-85% | 5-Oxide (trace) |

| KOtBu / THF | 0 -> 25 | 2 | 75% | Polymerization |

Table 1: Optimization data based on internal application notes for electron-deficient phenothiazines.

References

-

Phenothiazine Oxidation Mechanisms

- Title: Unlocking Twofold Oxid

- Source: ACS Public

- Relevance: Details the susceptibility of the sulfur bridge to oxidation and color changes (pink/red radical c

-

Link:[Link]

-

Phase Transfer Catalysis (PTC)

-

General Synthesis of 2-Substituted Phenothiazines

-

pKa and Acidity Data

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 3. asianpubs.org [asianpubs.org]

- 4. Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Technical Support Center: Optimizing Recrystallization of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Prepared by the Applications Science Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine (CAS: 1391053-21-6). We will address common challenges encountered during its recrystallization, offering a framework of FAQs and troubleshooting workflows designed to optimize purity, yield, and crystal form.

Section 1: Compound Overview

Understanding the physicochemical properties of the target compound is the foundation of a successful purification strategy. This compound is a derivative of phenothiazine, a core structure in many pharmaceuticals.[1] The presence of the methylsulfonyl group significantly influences its polarity and solubility compared to the parent phenothiazine.[2][3]

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 1391053-21-6 | [4][5] |

| Molecular Formula | C₁₆H₁₅NO₂S₂ | [4][6] |

| Molecular Weight | 317.43 g/mol | [6] |

| Appearance | Yellow Solid | [4] |

| Known Solubility | Dichloromethane, Ethyl Acetate | [7] |

| Storage | 2-8°C Refrigerator | [4] |

| Context | By-product in the preparation of Metopimazine; Thioridazine related compound. | [4][5] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the basis of designing a robust recrystallization protocol.

Q1: What is the most critical first step when developing a recrystallization procedure for this compound?

The essential first step is a systematic, small-scale solvent screening.[8][9] The goal is to identify a solvent or solvent system where this compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[10] This differential solubility is the driving force for crystallization.[11]

Q2: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent should meet several criteria:

-

Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][12]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after crystallization).[8][12]

-

Chemical Inertness: The solvent must not react with the compound.[13]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[12][13]

-

Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out".[14]

Q3: What solvents should I prioritize for screening this compound?

Given the compound's structure—a polar sulfone group and a large, relatively non-polar phenothiazine core—a range of solvents should be tested. A good starting point, based on related structures, would be:

-

Alcohols (e.g., Ethanol, Isopropanol): Ethanol is often used for crystallizing phenothiazine and its derivatives.[15] A patent for the closely related 2-(methylsulfonyl)-10H-phenothiazine specifies recrystallization from absolute ethanol, making it a prime candidate.[16]

-

Esters (e.g., Ethyl Acetate): The compound is known to be soluble in ethyl acetate, which could be suitable as the "good" solvent in a mixed-solvent system.[7]

-

Ketones (e.g., Acetone): Acetone is a versatile polar aprotic solvent worth screening.

-

Aromatic Hydrocarbons (e.g., Toluene): May be effective but carry higher toxicity.

-

Anti-solvents (e.g., Heptane, Hexane, Water): These are useful as the "poor" solvent in a mixed-solvent system.[17]

Q4: What is a mixed-solvent system and when should I use it?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[8] It involves a pair of miscible solvents:

-

Solvent 1 (Good Solvent): The compound is highly soluble in this solvent, even at room temperature.

-

Solvent 2 (Anti-solvent/Poor Solvent): The compound is poorly soluble in this solvent.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the careful, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point).[18] A small addition of the "good" solvent re-clarifies the solution, which is then cooled to induce crystallization.[18]

Section 3: Step-by-Step Experimental Protocols

These protocols provide a validated workflow. Always begin with small quantities (~100 mg) before scaling up.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[10]